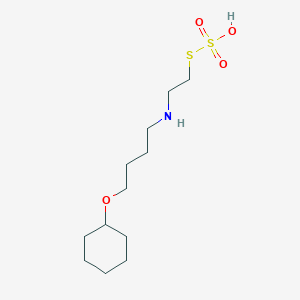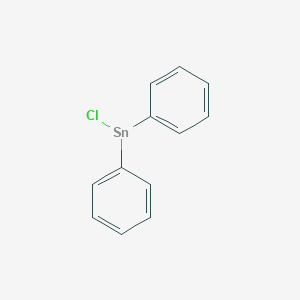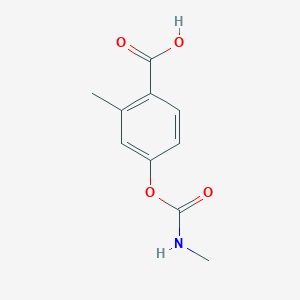
4,2-Cresotic acid, methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,2-Cresotic acid, methylcarbamate is an organic compound that combines the properties of cresotic acid and methylcarbamate Cresotic acids are derivatives of cresols, which are methylphenols, while methylcarbamate is an ester of carbamic acid
Synthetic Routes and Reaction Conditions:
Carboxylation of Cresols: The synthesis of cresotic acids, including 4,2-cresotic acid, can be achieved through the carboxylation of cresols with sodium ethyl carbonate.
Formation of Methylcarbamate: Methylcarbamate can be synthesized by reacting methanol with urea: CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃.
Industrial Production Methods:
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, typical of compounds containing aromatic rings and carbamate groups.
Substitution Reactions: The compound can participate in substitution reactions, particularly nucleophilic substitutions involving the carbamate group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reagents: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction Products: Reduction can yield amines and alcohols.
Substitution Products: Substitution reactions can produce various carbamate derivatives.
Chemistry:
Protecting Groups: Carbamates, including methylcarbamate, are used as protecting groups for amines in peptide synthesis due to their stability and ease of removal.
Biology and Medicine:
Pharmaceuticals: Methylcarbamate derivatives are used in the synthesis of pharmaceuticals, including insecticides and urethane-based drugs.
Industry:
Mécanisme D'action
The mechanism of action of 4,2-cresotic acid, methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. Carbamates are known to inhibit enzymes like acetylcholinesterase by forming a stable carbamoyl-enzyme complex, leading to the accumulation of acetylcholine and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
Ethyl Carbamate: Similar to methylcarbamate but with an ethyl group instead of a methyl group.
Phenyl Carbamate: Contains a phenyl group instead of a methyl group.
Uniqueness:
Propriétés
Numéro CAS |
22593-96-0 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-methyl-4-(methylcarbamoyloxy)benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-5-7(15-10(14)11-2)3-4-8(6)9(12)13/h3-5H,1-2H3,(H,11,14)(H,12,13) |
Clé InChI |
IKYHIHNVNZHIPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)NC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
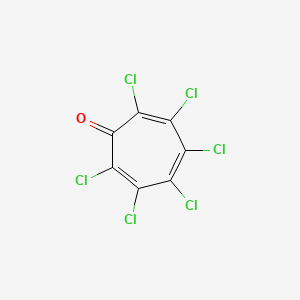
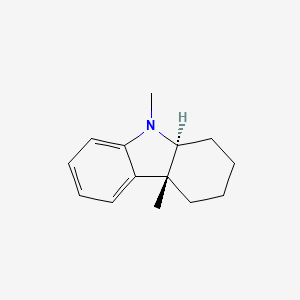

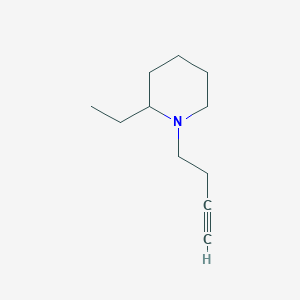
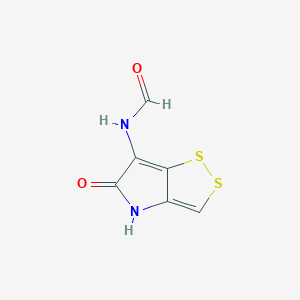

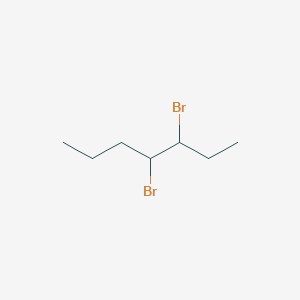

![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
